Moracin D
Overview
Description
Moracin D is a natural compound derived from the plant Morus alba, commonly known as the white mulberry. It belongs to the family of benzofuran derivatives, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Moracin D is involved in various biochemical reactions. It is traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of this compound has been proposed . Key enzymes in the pathway have been identified, including a p-coumaroyl CoA 2’-hydroxylase presumed to be involved in the biosynthesis of stilbenes and deoxychalcones in mulberry .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to significantly inhibit the accumulation of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in nucleus pulposus cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, a p-coumaroyl CoA 2’-hydroxylase is presumed to be involved in the biosynthesis of this compound . This enzyme may be inhibited or activated by this compound, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
Based on the differential expression analysis and enzymatic activity assays in vitro, it is known that this compound is involved in the phenylpropanoid pathway .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . It interacts with key enzymes in the pathway, including a p-coumaroyl CoA 2’-hydroxylase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moracin D typically involves the extraction from natural sources such as the leaves and roots of Morus alba. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound can be achieved through bioconversion methods. This involves the use of enzymes to convert precursor compounds present in the plant material into this compound. The optimized conditions for this process include:
Sonication: For 44 minutes.
Water-to-material ratio: 102.5 mL/g.
Chemical Reactions Analysis
Types of Reactions: Moracin D undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying benzofuran derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in developing functional foods and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Moracin D is part of a larger family of moracin compounds, which include Moracin A, Moracin C, Moracin M, and others. These compounds share a common benzofuran structure but differ in their functional groups and biological activities:
Moracin A: Known for its anti-inflammatory and antioxidant activities.
Moracin C: Exhibits high inhibitory activity in lipid peroxidase and free radical scavenging assays.
Moracin M: Shows moderate free radical scavenging activity.
Uniqueness of this compound: this compound stands out due to its potent anticancer activity, particularly in breast cancer cells, and its ability to modulate key signaling pathways involved in cell proliferation and apoptosis .
Properties
IUPAC Name |
7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAAQDMHLLQJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=C(C=C2O1)C3=CC4=C(O3)C=C(C=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178570 | |
Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Moracin D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69120-07-6 | |
Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69120-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Moracin D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
Record name | Moracin D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cancer cells have been shown to be susceptible to Moracin D treatment in preclinical studies?
A1: Preclinical studies have demonstrated that this compound exhibits promising anti-tumor activity against various cancer cell lines, including prostate cancer (PC3 and DU145) [, ], breast cancer (MDA-MB-231 and MCF-7) [], and pancreatic cancer cells [].
Q2: What are the primary molecular targets of this compound, and how does it interact with them?
A2: this compound displays a multifaceted mechanism of action, interacting with multiple signaling pathways involved in cell survival, proliferation, and apoptosis. One key target is peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound activates PPAR-γ, leading to the activation of protein kinase C delta (PKC-δ) and inhibition of protein kinase C alpha (PKC-α) []. This modulation of PKC isoforms contributes to the induction of apoptosis.
Q3: How does this compound induce apoptosis in cancer cells?
A3: this compound triggers apoptosis in cancer cells through a series of events:
- Activation of Caspases: this compound increases the expression of cleaved poly (ADP-ribose) polymerase (PARP) and activates caspase-3, both crucial executioners of apoptosis [, ].
- Modulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP), shifting the balance towards cell death [, ].
- Inhibition of Survival Pathways: By suppressing the Wnt/β-catenin pathway and modulating PKC activity, this compound inhibits pro-survival signals within cancer cells [, ].
Q4: Has this compound shown any inhibitory effects on specific enzymes involved in inflammation?
A4: Yes, this compound exhibits potent inhibitory activity against human lipoxygenases (LOXs) []. Specifically, it has demonstrated significant inhibition of 12-LOX, an enzyme involved in the production of leukotrienes, key mediators of inflammation [].
Q5: What are the potential therapeutic applications of this compound based on its observed pharmacological activities?
A5: this compound's diverse pharmacological activities suggest potential therapeutic applications in several areas:
- Cancer: Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines highlights its promise as an anti-cancer agent [, , ].
- Inflammation: The potent inhibition of LOXs suggests potential for treating inflammatory diseases like arthritis [, ].
- Gout/Hyperuricemia: Moracin C exhibited substantial xanthine oxidase (XOD) inhibitory activity in vitro and in vivo, suggesting its potential for treating gout and hyperuricemia [].
Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A6: While detailed SAR studies on this compound are limited, research suggests that the presence of the 2-arylbenzo[b]furan scaffold is crucial for its LOX inhibitory activity []. Further investigations are needed to fully elucidate the impact of specific structural modifications on its activity, potency, and selectivity against different targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.